Formazan: A Comprehensive Technical Guide to its Chemical Properties and Applications in Scientific Research
Formazan: A Comprehensive Technical Guide to its Chemical Properties and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formazans are a class of intensely colored compounds that are the product of the reduction of tetrazolium salts. This reduction is a key principle in numerous colorimetric assays widely used in biological and pharmacological research to assess cell viability, proliferation, and cytotoxicity. The formation of a colored formazan provides a robust and quantifiable readout that is central to drug discovery and development. This technical guide provides an in-depth exploration of the chemical properties of formazans, detailed experimental protocols for their generation and measurement, and the underlying principles of their application in scientific research.
Core Concepts: From Tetrazolium Salts to Formazan
The fundamental reaction underlying the use of formazans in cellular assays is the reduction of a water-soluble, typically colorless or pale-colored tetrazolium salt into a deeply colored, often water-insoluble formazan. This conversion is catalyzed by cellular enzymes, primarily NAD(P)H-dependent oxidoreductases, within metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell health.
The general chemical transformation can be visualized as the opening of the tetrazolium ring to form the characteristic formazan structure.
Caption: General reaction scheme for the reduction of a tetrazolium salt to a colored formazan product by cellular reductases.
Chemical Properties of Common Formazans
The chemical and physical properties of formazans vary depending on the specific parent tetrazolium salt. These properties, particularly solubility and spectral characteristics, are critical for the design and execution of cellular assays. The most commonly used formazans in research are derived from MTT, XTT, MTS, WST-1, and WST-8 tetrazolium salts.
| Formazan Derivative | Parent Tetrazolium Salt | Color of Formazan | Solubility of Formazan | Recommended Solubilizing Agent | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) in Recommended Solvent |
| MTT Formazan | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Purple/Blue | Water-insoluble | DMSO, Acidified Isopropanol, SDS | ~570 nm | 18,100 M⁻¹cm⁻¹ (in Dimethylformamide)[2] |
| XTT Formazan | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | Orange | Water-soluble | Aqueous solution | ~450 - 490 nm[3][4] | Not widely reported |
| MTS Formazan | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | Purple | Water-soluble | Aqueous solution | ~490 nm[5][6] | Not widely reported |
| WST-1 Formazan | 4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | Orange/Red | Water-soluble | Aqueous solution | ~440 nm[7] | Not widely reported |
| WST-8 Formazan | 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt | Orange | Water-soluble | Aqueous solution | ~460 nm[8][9] | Not widely reported |
Key Experimental Protocols
The following sections provide detailed methodologies for the most common formazan-based cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method for assessing cell viability and proliferation. It relies on the reduction of the yellow, water-soluble MTT to a purple, water-insoluble formazan by mitochondrial dehydrogenases of living cells.
Workflow:
Caption: A typical experimental workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of the test compound and incubate for the appropriate duration.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the culture medium from the wells and add 100 µL of the MTT working solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution from each well. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay offers an advantage over the MTT assay as the resulting formazan is water-soluble, eliminating the need for a solubilization step.[11] This simplifies the protocol and allows for kinetic measurements.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: The XTT reagent is typically supplied with an electron coupling reagent. Immediately before use, mix the XTT solution with the electron coupling reagent according to the manufacturer's instructions. A common protocol involves adding 1 mL of the electron coupling reagent to 6 mL of the XTT reagent.[12]
-
XTT Addition: Add 50-70 µL of the freshly prepared XTT working solution to each well.[3][12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the orange formazan product at a wavelength between 450 and 500 nm.[3] A reference wavelength of 660 nm is often used to correct for background absorbance.[12]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Similar to the XTT assay, the MTS assay produces a water-soluble formazan, simplifying the experimental procedure.[6]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
MTS Reagent Addition: The MTS reagent is usually provided as a ready-to-use solution, often containing an electron coupling agent like phenazine methosulfate (PES). Add 10-20 µL of the MTS solution directly to each well containing 100 µL of culture medium.[5][6]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the purple formazan at a wavelength of approximately 490 nm.[5][6]
WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate) Assay
The WST-1 assay is another convenient method that produces a water-soluble formazan, allowing for direct measurement without a solubilization step.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well containing 100 µL of culture medium.[7][13]
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C.
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance of the orange/red formazan at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm).[7] A reference wavelength above 600 nm can be used.[7]
WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) Assay
The WST-8 assay is known for its high sensitivity and the production of a highly water-soluble formazan.[8]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
WST-8 Reagent Addition: Add 10 µL of the WST-8 solution to each well containing 100 µL of culture medium.[9][14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[15]
-
Absorbance Measurement: Measure the absorbance of the orange formazan at a wavelength of approximately 460 nm.[8][15]
Conclusion
Formazans are indispensable tools in modern biological and pharmacological research. Their formation through the reduction of tetrazolium salts by viable cells provides a simple, robust, and quantifiable method for assessing cellular health and metabolic activity. The choice of a specific formazan-based assay depends on factors such as the cell type, experimental goals, and desired sensitivity. This guide provides the foundational knowledge and detailed protocols necessary for the effective implementation of these powerful techniques in a research setting.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. cohesionbio.com [cohesionbio.com]
- 7. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 8. WST-8 Assay Kit (Cell Proliferation) (ab65475) | Abcam [abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. himedialabs.com [himedialabs.com]
- 15. Cell Counting Kit 8 / CCK-8 Assay / WST-8 Assay (ab228554) | Abcam [abcam.com]
